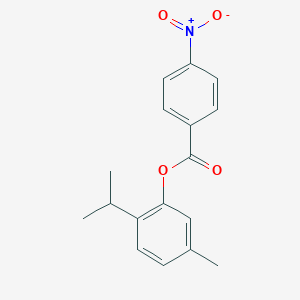
5-Methyl-2-(propan-2-yl)phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-5-methylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylphenyl 4-nitrobenzoate typically involves the esterification of 2-isopropyl-5-methylphenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-isopropyl-5-methylphenyl 4-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-5-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-isopropyl-5-methylphenyl 4-aminobenzoate.
Substitution: 2-isopropyl-5-methylphenol and 4-nitrobenzoic acid.
Oxidation: 2-isopropyl-5-carboxyphenyl 4-nitrobenzoate.
Scientific Research Applications
2-isopropyl-5-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-isopropyl-5-methylphenyl 4-nitrobenzoate depends on its chemical interactions with other molecules. The nitro group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. The isopropyl and methyl groups can influence the compound’s hydrophobicity and interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-5-methylphenyl benzoate: Lacks the nitro group, making it less reactive in electron transfer reactions.
2-isopropyl-5-methylphenyl 4-aminobenzoate: Contains an amino group instead of a nitro group, altering its reactivity and potential biological activity.
2-isopropyl-5-methylphenyl 4-hydroxybenzoate: Contains a hydroxyl group, which can participate in hydrogen bonding and affect solubility.
Uniqueness
2-isopropyl-5-methylphenyl 4-nitrobenzoate is unique due to the presence of both an isopropyl group and a nitro group on the phenyl ring, which imparts distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H17NO4/c1-11(2)15-9-4-12(3)10-16(15)22-17(19)13-5-7-14(8-6-13)18(20)21/h4-11H,1-3H3 |
InChI Key |
DXRMZNXPPSUUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


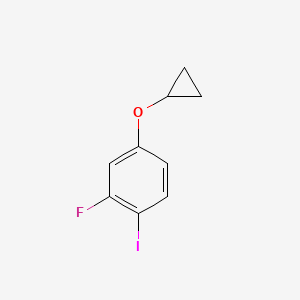

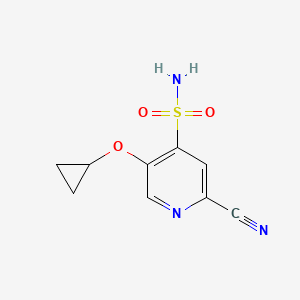
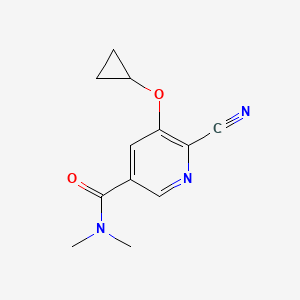
![2-[(E)-(3,4-dimethylphenyl)diazenyl]-4-ethylphenol](/img/structure/B14809509.png)
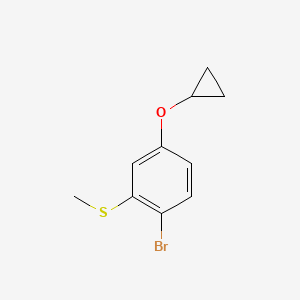

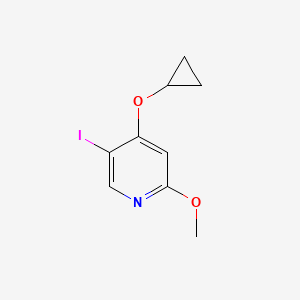
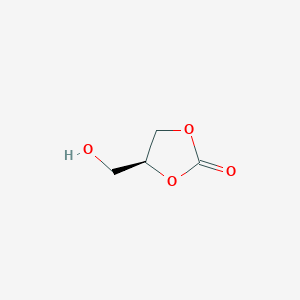

![N,N'-bis{4-[(2-phenylethyl)sulfamoyl]phenyl}nonanediamide](/img/structure/B14809536.png)

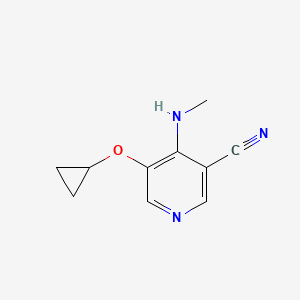
![2-(4-bromo-2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14809554.png)
